2-(Aminomethyl)benzo[d]oxazole-6-methanol
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Overview
Description
2-(Aminomethyl)benzo[d]oxazole-6-methanol is a heterocyclic organic compound featuring a benzoxazole core with an aminomethyl group at the 2-position and a hydroxymethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzo[d]oxazole-6-methanol typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with formic acid or its derivatives under acidic conditions.
Introduction of Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where the benzoxazole is reacted with formaldehyde and a primary or secondary amine.
Hydroxymethylation: The hydroxymethyl group can be introduced by reacting the benzoxazole derivative with formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 2-(Aminomethyl)benzo[d]oxazole-6-methanol is used as an intermediate in the synthesis of various heterocyclic compounds and polymers
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. It has shown promise in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-6-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the benzoxazole core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
2-(Aminomethyl)benzimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
2-(Aminomethyl)benzothiazole: Contains a thiazole ring, offering different electronic properties.
2-(Hydroxymethyl)benzoxazole: Lacks the aminomethyl group, affecting its reactivity and applications.
Uniqueness: 2-(Aminomethyl)benzo[d]oxazole-6-methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups, which provide a versatile platform for chemical modifications. This dual functionality allows for a wide range of reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
[2-(aminomethyl)-1,3-benzoxazol-6-yl]methanol |
InChI |
InChI=1S/C9H10N2O2/c10-4-9-11-7-2-1-6(5-12)3-8(7)13-9/h1-3,12H,4-5,10H2 |
InChI Key |
IWLOOWVYFMSMAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)OC(=N2)CN |
Origin of Product |
United States |
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